molecular formula C28H26BrF4N3O2 B13100794 (R)-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate

(R)-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B13100794
M. Wt: 592.4 g/mol
InChI Key: RNVATKPKBMQRFD-JOCHJYFZSA-N
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Description

®-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[24]heptane-5-carboxylate is a complex organic compound that features a unique combination of functional groups and structural motifs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the imidazole ring: This can be achieved through the condensation of an appropriate aldehyde with an amine and a nitrile under acidic conditions.

    Introduction of the phenanthrene moiety:

    Spirocyclic ring formation: The spirocyclic structure is formed via a cyclization reaction, often using a base to facilitate the ring closure.

    Final coupling: The final step involves coupling the imidazole and phenanthrene derivatives under conditions that promote the formation of the desired spirocyclic compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in the reduction of the bromine and fluorine substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dehalogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, ®-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate can be used as a probe to study the interactions between small molecules and biological macromolecules.

Medicine

The compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its unique structure may allow for the targeting of specific biological pathways.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate: shares similarities with other spirocyclic compounds and imidazole derivatives.

    Other spirocyclic compounds: These include spirooxindoles and spirotetrahydroquinolines, which also feature a spirocyclic structure.

    Other imidazole derivatives: Compounds such as benzimidazole and imidazopyridine share the imidazole ring structure.

Uniqueness

The uniqueness of ®-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate lies in its combination of a spirocyclic structure with a highly substituted phenanthrene and imidazole ring. This unique combination of structural features imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C28H26BrF4N3O2

Molecular Weight

592.4 g/mol

IUPAC Name

tert-butyl (6R)-6-[5-(7-bromo-9,9,10,10-tetrafluorophenanthren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate

InChI

InChI=1S/C28H26BrF4N3O2/c1-25(2,3)38-24(37)36-14-26(8-9-26)12-22(36)23-34-13-21(35-23)15-4-6-17-18-7-5-16(29)11-20(18)28(32,33)27(30,31)19(17)10-15/h4-7,10-11,13,22H,8-9,12,14H2,1-3H3,(H,34,35)/t22-/m1/s1

InChI Key

RNVATKPKBMQRFD-JOCHJYFZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(CC2)C[C@@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C=C(C=C6)Br)C(C5(F)F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C=C(C=C6)Br)C(C5(F)F)(F)F

Origin of Product

United States

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